Gallium Sulfide (GaS) is a layered metal monochalcogenide semiconductor that belongs to the III-VI group of compounds. [] It exists in various polymorphs, including the commonly reported hexagonal phase (β-GaS) and the less common rhombohedral phase. [] The layered structure of GaS arises from strong intralayer covalent bonds and weak interlayer van der Waals forces. [, , ] This unique structural characteristic allows for easy exfoliation into ultrathin layers, down to a single layer, making it a promising material for various applications. [, ]
Gallium sulfide can be sourced from various chemical processes, primarily through synthetic methods. It falls under the classification of transition metal monochalcogenides and is recognized for its potential in two-dimensional material applications. The compound has garnered attention in materials science for its role in nanoelectronics and nanophotonics due to its favorable bandgap properties .
Gallium sulfide can be synthesized through several methods, with Chemical Vapor Transport (CVT) being one of the most common techniques. This method allows for the production of high-purity GaS crystals, achieving purities exceeding 99.999%. In addition to CVT, thermal evaporation and electron-beam evaporation techniques are frequently employed to create gallium sulfide thin films suitable for semiconductor applications .
The synthesis process typically involves heating gallium and sulfur precursors in a controlled environment to facilitate the formation of GaS. The temperature during synthesis can vary; for instance, the melting point of gallium sulfide is approximately 965 °C, while some processes might require temperatures as high as 1420 °C for evaporation applications .
Gallium sulfide has a layered hexagonal structure characterized by alternating layers of gallium and sulfur atoms. Each layer consists of a sequence of sulfur-gallium-gallium-sulfur (S-Ga-Ga-S) arrangements. The gallium atoms exhibit tetragonal coordination, bonding covalently with three sulfur atoms and one gallium atom within the same layer. The interlayer interactions are primarily van der Waals forces, which allow for easy exfoliation into monolayers or few-layer structures .
Gallium sulfide participates in various chemical reactions, particularly those involving oxidation and reduction processes. For example, it can react with acids to form gallium salts and hydrogen sulfide gas. Additionally, GaS can be involved in reactions that modify its electronic properties or facilitate doping processes essential for semiconductor applications .
The reaction conditions often depend on the specific application or desired product. For instance, when treated with strong oxidizing agents, gallium sulfide can be converted into gallium oxide or other compounds, which may have different electronic properties suitable for specific technological applications .
The mechanism of action for gallium sulfide as a semiconductor involves its ability to absorb and emit light due to its bandgap properties. When exposed to light or electrical energy, electrons can be excited from the valence band to the conduction band, allowing for charge carrier mobility essential for device functionality.
Gallium sulfide is stable under normal conditions but can undergo oxidation when exposed to air over extended periods. Its chemical stability makes it suitable for various applications where durability is required. The compound's electrical conductivity varies significantly based on purity and structural form (bulk vs. monolayer) .
Gallium sulfide has a wide range of scientific uses due to its semiconductor properties:
Gallium sulfide continues to be a subject of extensive research due to its promising characteristics as a two-dimensional material with potential applications across various technological fields.
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